1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one
描述
1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H10F3NO2 It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-(trifluoromethoxy)phenyl group
属性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)17-9-5-3-8(4-6-9)15-7-1-2-10(15)16/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETZRGTWONSKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with pyrrolidin-2-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can influence the compound’s bioavailability and efficacy.
相似化合物的比较
- 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one
- 4-(Trifluoromethoxy)phenyl-Containing Polymers
Comparison: 1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of the pyrrolidin-2-one ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For example, the pyrrolidin-2-one ring provides a different steric and electronic environment compared to the piperidin-4-one ring, potentially leading to variations in binding affinity and selectivity for molecular targets.
生物活性
1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and pain management. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the central nervous system. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its pharmacological effects. Research indicates that compounds with similar structures exhibit significant interactions with neurotransmitter receptors and enzymes involved in pain pathways.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of pyrrolidin-2-one, including those with trifluoromethoxy substitutions, exhibit robust anticonvulsant properties. For instance, a related compound was shown to have an effective dose (ED50) of 49.6 mg/kg in the maximal electroshock seizure (MES) model and 63.2 mg/kg in drug-resistant epilepsy models .
Table 1: Anticonvulsant Efficacy of Related Compounds
| Compound | ED50 (mg/kg) - MES | ED50 (mg/kg) - 6 Hz | ED50 (mg/kg) - scPTZ |
|---|---|---|---|
| Compound A | 49.6 | 63.2 | 67.4 |
| Compound B | 31.3 | Not applicable | Not applicable |
| This compound | TBD | TBD | TBD |
Analgesic Properties
In addition to anticonvulsant activity, this compound has shown potential as an analgesic agent. In various animal models, it significantly reduced nociceptive responses, indicating its efficacy in managing pain. For example, it demonstrated an ED50 value of 56.1 mg/kg in formalin-induced pain models .
Table 2: Analgesic Efficacy in Animal Models
| Model | ED50 (mg/kg) |
|---|---|
| Formalin-induced pain | 56.1 |
| Capsaicin-induced pain | TBD |
| Neuropathic pain | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. In carrageenan-induced inflammation models, it exhibited significant reductions in inflammatory markers, suggesting a potential role in treating inflammatory conditions .
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Case Study 1 : In a study involving mice with induced seizures, administration of the compound resulted in a marked decrease in seizure frequency and duration compared to control groups.
- Case Study 2 : In models of neuropathic pain, the compound not only alleviated pain but also improved overall mobility and quality of life indicators in treated animals.
常见问题
Q. Key Variables :
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | LiHMDS, THF, 0°C → RT | 65–75 | |
| Aryl Coupling | Pd(OAc)₂, XPhos, K₃PO₄, 80°C | 50–60 |
What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons/carbons in the pyrrolidinone ring and aryl group. The trifluoromethoxy group (δ ~60 ppm in ¹⁹F NMR) is a distinct marker .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
- Mass Spectrometry (HRMS) : Confirms molecular weight (calc. 259.08 g/mol for C₁₁H₁₀F₃NO₂) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the solid state .
How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- In vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. Example Data :
| Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 12.5 µM | |
| Cytotoxicity | MCF-7 | 25.3 µM |
Advanced Research Questions
How can reaction pathways be optimized to address low yields in the trifluoromethoxy group installation?
Methodological Answer:
- Alternative Reagents : Use Cu-mediated trifluoromethoxylation to avoid Pd-catalyzed limitations .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
- Flow Chemistry : Enhances mixing and heat transfer for exothermic steps .
Case Study : Switching from Pd(OAc)₂ to CuI/1,10-phenanthroline increased yield from 55% to 78% .
What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing trifluoromethoxy with methoxy) to isolate contributing groups .
- Computational Docking : Predict binding modes with target proteins (e.g., AutoDock Vina) to explain potency variations .
- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent effects in assays) .
Q. Example SAR Table :
| Substituent | Target (IC₅₀) | Selectivity Index | Reference |
|---|---|---|---|
| CF₃O- | EGFR: 12.5 µM | 2.1 | |
| OMe- | EGFR: >100 µM | N/A |
How does the trifluoromethoxy group influence metabolic stability compared to analogs?
Methodological Answer:
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
- Comparative Studies : Replace CF₃O- with CHF₂O- or Cl- to assess stability differences.
Q. Data :
| Group | Half-life (Human Microsomes) | Major Metabolite | Reference |
|---|---|---|---|
| CF₃O- | 45 min | Hydroxylated pyrrolidinone | |
| Cl- | 28 min | Dechlorinated product |
What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories in GROMACS) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyrrolidinone carbonyl) .
Q. Example Output :
- Docking Score : -9.2 kcal/mol with EGFR kinase (PDB: 1M17) .
- Key Interactions : π-Stacking with Phe723, H-bond with Met793 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
